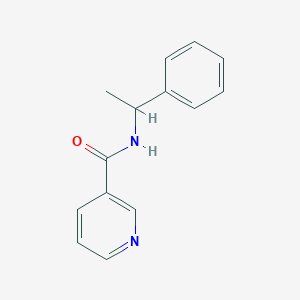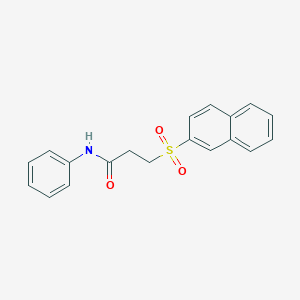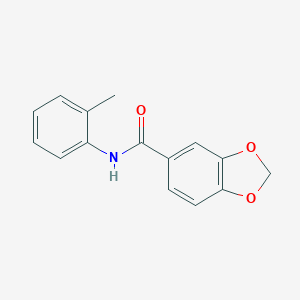
N-(1-phenylethyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-phenylethyl)nicotinamide, also known as NPEA, is a derivative of nicotinamide that has been the subject of scientific research due to its potential therapeutic applications. NPEA is a small molecule that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
作用机制
The mechanism of action of N-(1-phenylethyl)nicotinamide is not yet fully understood, but it is thought to act on a number of different pathways in the body. One study found that N-(1-phenylethyl)nicotinamide activated the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(1-phenylethyl)nicotinamide has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, neuroprotective, and antioxidant effects. It has also been found to have anxiolytic effects in animal models.
实验室实验的优点和局限性
One advantage of N-(1-phenylethyl)nicotinamide is that it is a small molecule, making it easy to synthesize and study in the laboratory. However, one limitation is that it has not yet been extensively studied in humans, so its safety and efficacy are not yet fully understood.
未来方向
There are a number of potential future directions for research on N-(1-phenylethyl)nicotinamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's. Other potential areas of study include its effects on inflammation and oxidative stress, as well as its potential as an anxiolytic agent. Further research is needed to fully understand the potential of N-(1-phenylethyl)nicotinamide as a therapeutic agent.
合成方法
N-(1-phenylethyl)nicotinamide can be synthesized through a number of different methods, including the reaction of nicotinamide with 1-phenylethylamine in the presence of a catalyst. Other methods include the use of a Grignard reagent or the condensation of nicotinamide with 1-phenylethanol.
科学研究应用
N-(1-phenylethyl)nicotinamide has been the subject of several scientific studies, with researchers investigating its potential therapeutic applications in a number of different areas. One study found that N-(1-phenylethyl)nicotinamide had neuroprotective effects in a rat model of Parkinson's disease, while another study found that it had anti-inflammatory effects in a mouse model of colitis.
属性
产品名称 |
N-(1-phenylethyl)nicotinamide |
|---|---|
分子式 |
C14H14N2O |
分子量 |
226.27 g/mol |
IUPAC 名称 |
N-(1-phenylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-11(12-6-3-2-4-7-12)16-14(17)13-8-5-9-15-10-13/h2-11H,1H3,(H,16,17) |
InChI 键 |
OMMUQWMOPGBNGO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CN=CC=C2 |
规范 SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270287.png)



![1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270294.png)
![1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270296.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270298.png)




![6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270311.png)
![6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270312.png)